molecular formula C14H13NO3 B7761244 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid CAS No. 912617-78-8

6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid

Cat. No.: B7761244
CAS No.: 912617-78-8
M. Wt: 243.26 g/mol
InChI Key: OXHDNOVGUIWOET-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid is a chemical compound characterized by its molecular structure, which includes a pyridine ring substituted with a methoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 4-methoxyphenyl with a halogenated pyridine derivative under palladium catalysis.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reaction.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The pyridine ring can undergo reduction to form a variety of reduced pyridine derivatives.

  • Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions often use reagents like potassium permanganate or chromic acid.

  • Reduction reactions may involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Substitution reactions typically require strong electrophiles and Lewis acids.

Major Products Formed:

  • Oxidation can yield esters, amides, or even carboxylic acid salts.

  • Reduction can produce pyridine derivatives with varying degrees of saturation.

  • Substitution reactions can lead to the formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

  • 6-(4-Methoxyphenyl)pyrimidine-2,4-diamine

  • 6-[(4-Methoxyphenyl)methyl]-1,3-benzodioxol-5-ol

Uniqueness: 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its pyridine ring and carboxylic acid group provide distinct chemical properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

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Properties

IUPAC Name

6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-12(14(16)17)7-8-13(15-9)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHDNOVGUIWOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601209312
Record name 6-(4-Methoxyphenyl)-2-methyl-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912617-78-8
Record name 6-(4-Methoxyphenyl)-2-methyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912617-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Methoxyphenyl)-2-methyl-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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